5-{[(2-methoxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-{[(2-methoxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyethylamino carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-methoxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the Methoxyethylamino Carbonyl Group: This step involves the reaction of the pyrazole intermediate with a suitable reagent, such as 2-methoxyethyl isocyanate, under controlled conditions to introduce the methoxyethylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-methoxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the methoxyethylamino group.
Scientific Research Applications
5-{[(2-methoxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(2-methoxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the methoxyethylamino carbonyl group, resulting in different chemical and biological properties.
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of the methoxyethylamino carbonyl group, leading to different reactivity and applications.
5-{[(2-hydroxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
5-{[(2-methoxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the methoxyethylamino carbonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-methoxyethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-12-7(6(5-11-12)9(14)15)8(13)10-3-4-16-2/h5H,3-4H2,1-2H3,(H,10,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPFBVXMAUZIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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